Didemethyl Mifepristone is a derivative of Mifepristone, which is a synthetic steroid known for its antiprogestational properties. Mifepristone is classified as a small molecule drug with applications in medical abortion and the treatment of Cushing's syndrome. The compound has the following characteristics:
As a derivative of Mifepristone, Didemethyl Mifepristone retains some pharmacological properties but may exhibit different biological activities due to its structural modifications .
The synthesis of Didemethyl Mifepristone typically involves the N-demethylation of Mifepristone. This process can be achieved through various chemical methods:
For instance, one method reported for synthesizing related compounds involves using hydrolysis followed by selective demethylation under acidic conditions to achieve desired derivatives .
Didemethyl Mifepristone's molecular structure is characterized by the removal of two methyl groups from the original Mifepristone structure. This alteration impacts its interaction with biological targets:
The structural differences can influence its pharmacological profile, potentially affecting its efficacy and safety compared to Mifepristone .
Didemethyl Mifepristone participates in various biochemical reactions that are crucial for its biological activity:
In vitro studies have shown that Didemethyl Mifepristone can modulate the activity of certain enzymes and proteins involved in reproductive processes .
The mechanism of action for Didemethyl Mifepristone primarily revolves around its role as a progesterone receptor antagonist:
Didemethyl Mifepristone exhibits several notable physical and chemical properties:
These properties are critical for formulating effective pharmaceutical preparations.
Didemethyl Mifepristone has several scientific applications:
Didemethyl Mifepristone (CAS 104004-92-4) is a tertiary amine derivative of Mifepristone with the molecular formula C₂₇H₃₁NO₂ and a molecular weight of 401.54 g/mol. Its crystalline structure manifests as a yellow solid with a melting point range of 268–270°C. The compound exhibits limited solubility in aqueous media but dissolves moderately in organic solvents such as chloroform and methanol. Predicted physicochemical parameters include a boiling point of 632.4 ± 55.0°C (at 760 mmHg), density of 1.22 ± 0.1 g/cm³, and pKa of 12.93 ± 0.60. The compound's vapor pressure is exceptionally low (7.29 × 10⁻¹⁷ mmHg at 25°C), indicating low volatility at ambient conditions. Its logP value of 5.50 suggests high lipophilicity, which influences membrane permeability and biological distribution [1] [3].
Table 1: Physicochemical Properties of Didemethyl Mifepristone
Property | Value | Conditions/Remarks |
---|---|---|
Molecular Formula | C₂₇H₃₁NO₂ | - |
Molecular Weight | 401.54 g/mol | - |
Melting Point | 268–270°C | - |
Boiling Point | 632.4 ± 55.0°C | Predicted |
Density | 1.22 ± 0.1 g/cm³ | Predicted |
Solubility | Slight in CHCl₃, MeOH | Qualitative assessment |
pKa | 12.93 ± 0.60 | Predicted |
LogP | 5.50 | Measure of lipophilicity |
The stereochemistry of Didemethyl Mifepristone is defined by its 11β,17β-dihydroxy configuration and an estra-4,9-dien-3-one core structure. Systematic nomenclature designates it as (8S,11R,13S,14S,17S)-11-(4-aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one, confirming the absolute configuration at four chiral centers (C8, C11, C13, C14, and C17). The 17α-propynyl group and 11β-(4-aminophenyl) substituent are critical for receptor binding. No naturally occurring isomers have been documented, though synthetic pathways could theoretically produce epimers at C11 or C17. Chromatographic analyses (e.g., HPLC) resolve the compound as a single peak under optimized conditions, confirming stereochemical homogeneity in reference standards [1] [3] [5]. The rigidity of the steroidal backbone minimizes conformational flexibility, stabilizing the bioactive conformation for receptor interactions.
Didemethyl Mifepristone is the terminal N-dealkylation metabolite of Mifepristone, formed via sequential demethylation of the parent compound’s dimethylamino group. Key structural differences include:
Among Mifepristone metabolites, Didemethyl Mifepristone is structurally distinct from N-desmethyl Mifepristone (monodemethylated intermediate) and 22-OH-Mifepristone (hydroxylated at C22). Blood concentration data from pharmacological abortion cases reveal quantifiable levels of Didemethyl Mifepristone (144.5 ng/mL) alongside the parent drug (557.4 ng/mL) and other metabolites, confirming its persistence in vivo [2] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0